Change in students’ explanation of the shape of snowflakes after collaborative immersive virtual reality
Chemistry Education Research and Practice Pub Date: 2022-12-06 DOI: 10.1039/D2RP00176D
Abstract
In recent years, chemistry educators are increasingly adopting immersive virtual reality (IVR) technology to help learners visualise molecular interactions. However, educational studies on IVR mostly investigated its usability and user perceptions leaving out its impact on improving conceptual understanding. If they evaluated students’ knowledge gains, they tended to use information recall tests to assess knowledge gains. Employing interviews and diagram-drawing tasks, this study explored how students’ conceptual understanding of the nature of hydrogen bonds and the shape of snowflakes changed through a collaborative IVR experience on snowflakes. Participants were 68 undergraduate chemistry students. Videos of pre-/post-interviews and student-generated diagrams were analysed. The results indicated a marked improvement in students’ conceptual understanding of the nature of hydrogen bonds among water molecules in snowflakes. After IVR, 57 students provided scientifically acceptable explanations of the nature of hydrogen bonds. Improvements in students’ understanding were related to the intermolecular nature of hydrogen bonds, the role of lone pairs of electrons in forming hydrogen bonds, and molecular interactions in 3D space. This study suggests that collaborative IVR could be a powerful way for students to visualise molecular interactions, examine their alternative conceptions, and build more coherent understanding. Implications for the design and implementation of IVR activities for science learning are discussed.
Recommended Literature
- [1] Back cover
- [2] Simultaneous extraction of four classes of antibiotics in soil, manure and sewage sludge and analysis by liquid chromatography-tandem mass spectrometry with the isotope-labelled internal standard method
- [3] Convergent total synthesis of corallocin A†
- [4] In silico prediction of hERG potassium channel blockage by chemical category approaches†
- [5] Synthesis of a Golgi-targeting fluorescent probe for the selective detection of chloride anions†
- [6] Ammonia dynamics in magnesium ammine from DFT and neutron scattering
- [7] Front cover
- [8] B-TUD-1: a versatile mesoporous catalyst†
- [9] Transparent, conductive, and SERS-active Au nanofiber films assembled on an amphiphilic peptide template†
- [10] Morphology adjustment of one dimensional CeO2 nanostructures via calcination and their composite with Au nanoparticles towards enhanced catalysis
Journal Name:Chemistry Education Research and Practice
Research Products
-
CAS no.: 1733-55-7
-
CAS no.: 107016-79-5
-
CAS no.: 178064-02-3